
1,3-Dicloro-2-metilantraquinona
Descripción general
Descripción
1,3-Dichloro-2-methylanthraquinone is a useful research compound. Its molecular formula is C15H8Cl2O2 and its molecular weight is 291.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dichloro-2-methylanthraquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dichloro-2-methylanthraquinone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Anticancerígenos
Las antraquinonas, incluida la 1,3-Dicloro-2-metilantraquinona, se han utilizado durante siglos en diversas aplicaciones terapéuticas . La parte de antraquinona forma el núcleo de varios agentes anticancerígenos . Inhiben la progresión del cáncer al dirigirse a proteínas celulares esenciales .
Tratamiento contra las células de carcinoma HepG2
La this compound ha mostrado efectos anticancerígenos potenciales contra las células de carcinoma HepG2 . Tiene una alta tasa de inhibición y una alta tasa de selectividad . Los mecanismos de acción pueden implicar vías apoptóticas mitocondriales y de receptores de muerte .
Predicción del Color en los Tintes
Las antraquinonas, incluida la this compound, se utilizan en la predicción del color de los tintes . El espectro electrónico de diferentes antraquinonas en solución de metanol se mide y se utiliza como datos de referencia para la predicción teórica del color .
Modificaciones Estructurales para Nuevos Compuestos
Las antraquinonas se utilizan como una plantilla química central para lograr modificaciones estructurales, lo que da como resultado el desarrollo de nuevos compuestos basados en antraquinona como prometedores agentes anticancerígenos .
Dirigirse a Proteínas Clave en las Células Cancerosas
La mayoría de los compuestos basados en antraquinona, incluida la this compound, inhiben la progresión del cáncer al dirigirse a proteínas clave como las quinasas, topoisomerasas, telomerasas, metaloproteinasas de matriz y cuádruplex G involucradas en la viabilidad de las células cancerosas
Safety and Hazards
Direcciones Futuras
Anthraquinones, including 1,3-Dichloro-2-methylanthraquinone, have potential applications in cancer treatment . Future research may focus on the development of new anthraquinone-based compounds as promising anticancer agents . Additionally, advancements in controlled drug delivery systems could enhance the therapeutic efficacy of these compounds .
Mecanismo De Acción
Target of Action
Anthraquinones, including 1,3-Dichloro-2-methylanthraquinone, are known to inhibit cancer progression by targeting essential cellular proteins . .
Mode of Action
Anthraquinone-based compounds generally interact with their targets, leading to changes that inhibit cancer progression .
Biochemical Pathways
Anthraquinones are a distinct large group of polyketides containing compounds which feature a common 9,10-dioxoanthracene core . The synthesis of anthraquinones in plants depends on various physiological conditions . .
Result of Action
Anthraquinone-based compounds generally have significant biological activities and potential therapeutic applications, such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities .
Action Environment
The synthesis of anthraquinones in plants can depend on various physiological conditions .
Análisis Bioquímico
Cellular Effects
Anthraquinones have been shown to have antitumor activities, including inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis, and regulation of the host immune response
Molecular Mechanism
Anthraquinones are known to exert their effects by targeting essential cellular proteins
Metabolic Pathways
Anthraquinones are metabolized through hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification by intestinal flora and liver metabolic enzymes .
Propiedades
IUPAC Name |
1,3-dichloro-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O2/c1-7-11(16)6-10-12(13(7)17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKRKMRVWWGTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1Cl)C(=O)C3=CC=CC=C3C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170927 | |
| Record name | 1,3-Dichloro-2-methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18018-09-2 | |
| Record name | 1,3-Dichloro-2-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18018-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-2-methylanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018018092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-2-methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-2-methylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dichloro-2-methylanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72QE5NAY2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


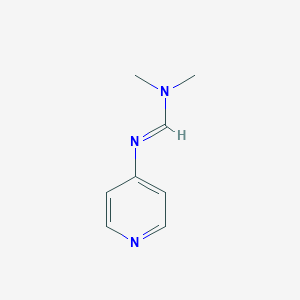


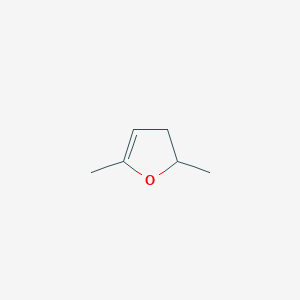

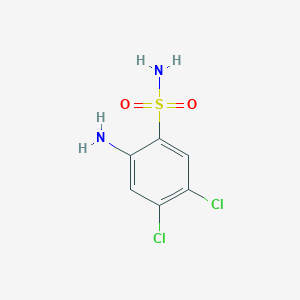
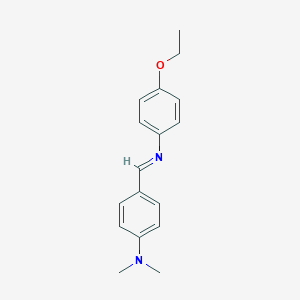
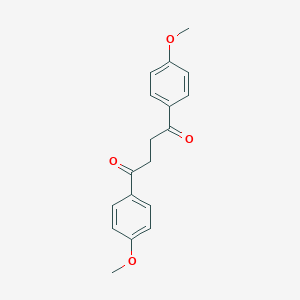




![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)
